4-Methyl-2-(3-nitrobenzoyl)pyridine

Description

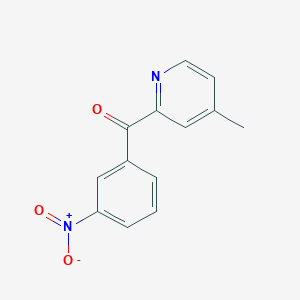

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methylpyridin-2-yl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c1-9-5-6-14-12(7-9)13(16)10-3-2-4-11(8-10)15(17)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZIHTBTUKEGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 2 3 Nitrobenzoyl Pyridine

Established Synthetic Pathways

The construction of the target molecule can be approached through several established synthetic routes common in heterocyclic and aromatic chemistry. These pathways primarily focus on the formation of the critical carbon-carbon bond between the pyridine (B92270) ring and the benzoyl group.

Friedel-Crafts Acylation Strategies Utilizing Pyridine Derivatives

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones. chemicalbook.comrsc.org However, its application to pyridine derivatives is often challenging. The pyridine nitrogen acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. guidechem.com Furthermore, the reaction conditions can lead to a mixture of isomers.

Direct Friedel-Crafts acylation of 4-methylpyridine (B42270) with 3-nitrobenzoyl chloride is generally not a preferred method due to the anticipated low yield and lack of regioselectivity. The deactivating effect of the pyridine nitrogen would likely necessitate harsh reaction conditions, which could lead to undesirable side reactions.

Condensation Reactions for Carbon-Carbon Bond Formation

Condensation reactions represent another class of fundamental C-C bond-forming strategies. In the context of synthesizing 4-Methyl-2-(3-nitrobenzoyl)pyridine, a plausible but less common approach could involve the condensation of a 4-methylpicolinic acid derivative with a 3-nitrobenzene derivative. However, modern cross-coupling reactions have largely superseded these methods for their superior efficiency and functional group tolerance.

Multi-step Reaction Sequences for Functionalization

Given the challenges of direct acylation, multi-step sequences involving modern cross-coupling reactions are the most viable and versatile approaches for the synthesis of this compound. These methods typically involve the preparation of a functionalized 4-methylpyridine precursor and a 3-nitrobenzoyl precursor, followed by a catalyzed coupling reaction. The most prominent among these are palladium-catalyzed cross-coupling reactions such as the Stille, Suzuki, and Negishi couplings. researchgate.netnih.govnih.govnih.govmdpi.com

These reactions offer high yields, excellent functional group tolerance, and predictable regioselectivity. For instance, a 2-halo-4-methylpyridine can be coupled with an organometallic derivative of 3-nitrobenzene, or a 2-organometallic-4-methylpyridine can be coupled with 3-nitrobenzoyl chloride.

Precursor Design and Derivatization Strategies

The success of any multi-step synthesis hinges on the efficient preparation of key precursors. For the synthesis of this compound, the primary precursors are a functionalized 4-methylpyridine and a reactive form of the 3-nitrobenzoyl group.

The most common and reactive precursor for the benzoyl moiety is 3-nitrobenzoyl chloride . It can be readily synthesized from 3-nitrobenzoic acid by reaction with thionyl chloride. alkalimetals.comlas.ac.cn

| Starting Material | Reagent | Product | Yield | Reference |

| 3-Nitrobenzoic acid | Thionyl chloride | 3-Nitrobenzoyl chloride | 90-98% | las.ac.cn |

For the pyridine moiety, several derivatization strategies can be employed to activate the 2-position for coupling:

2-Halo-4-methylpyridines : 2-Chloro-4-methylpyridine (B103993) alkalimetals.comgoogle.comsigmaaldrich.com and 2-bromo-4-methylpyridine (B133514) chemicalbook.comgoogle.comsigmaaldrich.com are excellent precursors for a variety of cross-coupling reactions. The synthesis of 2-chloro-4-methylpyridine can be achieved from 2-amino-4-picoline. guidechem.com 2-Bromo-4-methylpyridine can be synthesized from 2-methyl-4-aminopyridine (B1174260) via a Sandmeyer-type reaction. google.com

| Starting Material | Key Reagents | Product | Reference |

| 3-Methylpyridine 1-oxide | Phosphorus oxychloride | 2-Chloro-4-methylpyridine | alkalimetals.com |

| 2-Amino-4-picoline | NaNO₂, HBr, Br₂ | 2-Bromo-4-methylpyridine | chemicalbook.comgoogle.com |

Organometallic Pyridine Derivatives : For Suzuki, Stille, and Negishi couplings, the pyridine precursor needs to be converted into an organoboron, organotin, or organozinc reagent, respectively.

4-Methylpyridine-2-boronic acid or its esters can be used in Suzuki couplings. nih.govchemimpex.comchemfish.comrdchemicals.com

4-Methyl-2-(tributylstannyl)pyridine is the precursor for Stille couplings. nih.govyoutube.com

2-Pyridylzinc halides are used in Negishi couplings and are known for their high reactivity and stability. researchgate.netlas.ac.cnorganic-chemistry.orgnih.gov

Reaction Conditions and Yield Optimization Studies

The final coupling step is critical and requires careful optimization of reaction conditions to maximize the yield of this compound.

Proposed Synthetic Pathway via Palladium-Catalyzed Cross-Coupling:

A highly plausible route involves the Negishi or Stille coupling of a 2-functionalized 4-methylpyridine with 3-nitrobenzoyl chloride.

Example of a Proposed Negishi Coupling:

Preparation of 2-Bromo-4-methylpyridine: Synthesized from 2-methyl-4-aminopyridine. google.com

Formation of the Organozinc Reagent: Reaction of 2-bromo-4-methylpyridine with an organolithium reagent followed by transmetalation with a zinc salt (e.g., ZnCl₂).

Negishi Coupling: The resulting 4-methyl-2-pyridylzinc halide is then coupled with 3-nitrobenzoyl chloride in the presence of a palladium catalyst, such as Pd(PPh₃)₄. researchgate.net

A similar sequence can be envisioned for a Stille coupling using 4-methyl-2-(tributylstannyl)pyridine.

The table below outlines typical conditions for related palladium-catalyzed acylative cross-coupling reactions, which would serve as a starting point for optimizing the synthesis of the target compound.

| Coupling Reaction | Pyridine Precursor | Acyl Precursor | Catalyst System | Base/Additive | Solvent | Typical Yields | Reference |

| Suzuki | 2-Pyridylboronic acid | Acyl chloride | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | Moderate to Good | nih.gov |

| Stille | Arylstannane | Acyl chloride | Pd(PPh₃)₄/CuCl | LiCl | DMSO | Good to Excellent | caltech.edu |

| Negishi | 2-Pyridylzinc bromide | Aryl halide | Pd(PPh₃)₄ | - | THF | High | researchgate.net |

Optimization studies would involve screening different palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., phosphines like PPh₃, XPhos), bases (for Suzuki coupling), and solvents to achieve the highest possible yield and purity of this compound.

Chemical Reactivity and Transformation Mechanisms of 4 Methyl 2 3 Nitrobenzoyl Pyridine

Reduction Reactions of the Nitro Group

The nitro group on the benzoyl moiety is highly susceptible to reduction, a common transformation in the synthesis of pharmaceuticals and other fine chemicals. The primary product of this reduction is the corresponding aniline, 2-(3-aminobenzoyl)-4-methylpyridine. However, the reaction can be controlled to yield intermediate species like hydroxylamines or azo compounds. The presence of the ketone and the pyridine (B92270) ring necessitates careful selection of reagents to achieve high chemoselectivity.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and the clean nature of the reaction, which typically yields water as the only byproduct. acs.org For the reduction of 4-Methyl-2-(3-nitrobenzoyl)pyridine, various heterogeneous catalysts can be utilized.

Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. acs.org The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere. The pressure of hydrogen gas and the reaction temperature can be adjusted to control the reaction rate and selectivity. For instance, the hydrogenation of pyridine derivatives can be achieved using rhodium or palladium-based catalysts, sometimes requiring elevated temperatures or pressures, particularly if reduction of the pyridine ring itself is to be avoided. nih.govresearchgate.net Purification of the pyridine compound may be necessary beforehand, as certain impurities can poison common nickel catalysts. google.com

Table 1: Typical Catalysts for Nitro Group Hydrogenation

| Catalyst | Typical Conditions | Notes |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (1-50 atm), RT-80°C, Ethanol/Methanol | Highly efficient and most common choice. |

| Raney Nickel | H₂ (50-100 atm), 50-150°C, Ethanol | More vigorous conditions may be needed; cost-effective. |

| Platinum(IV) Oxide (PtO₂) | H₂ (1-3 atm), RT, Acetic Acid/Ethanol | Adams' catalyst; effective under mild conditions. |

| Rhodium on Carbon (Rh/C) | H₂ (1-50 atm), RT-100°C, various solvents | Can also hydrogenate the pyridine ring under harsher conditions. nih.gov |

Given the presence of a reducible ketone group in this compound, achieving selective reduction of the nitro group is a significant synthetic challenge. Standard catalytic hydrogenation can sometimes lead to the reduction of both the nitro and ketone functionalities. Therefore, chemo-selective methods are often preferred.

Several modern catalytic systems have been developed for this purpose. For example, iron(III)-based catalysts, in conjunction with silanes like triethoxysilane, have demonstrated high chemoselectivity for reducing nitro groups while leaving ketones, esters, and other sensitive groups intact. nih.govrsc.org Similarly, certain air- and moisture-stable manganese catalysts can facilitate the selective hydrogenation of nitroarenes under relatively mild conditions, tolerating a wide array of functional groups. acs.org

Another strategy involves chemical reduction using metals in acidic or neutral media. Reagents such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid are classic examples. For more sensitive substrates, sodium hydrosulfite (Na₂S₂O₄) or transfer hydrogenation with reagents like hydrazine (B178648) in the presence of a catalyst can be effective. In cases where the ketone is particularly labile, it can be temporarily converted into a non-reducible derivative, such as a tosylhydrazone, which is stable to hydride reagents like sodium cyanoborohydride (NaCNBH₃) that would otherwise reduce the nitro group. stackexchange.com

Table 2: Chemo-selective Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Selectivity Advantage |

|---|---|---|

| FeCl₃ / Triethoxysilane | Room Temperature, Alcohol solvent | Excellent selectivity for nitro group over ketones. nih.gov |

| Mn-based Catalyst / H₂ | 130°C, 50 bar H₂, Toluene | Tolerates halogens, ethers, and amides well. acs.org |

| Iron / Acetic Acid | Reflux | Classic, inexpensive method; generally selective. |

| Tin(II) Chloride / HCl | 0°C to RT, Ethanol/HCl | Common laboratory method for selective nitro reduction. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or Biphasic System | Mild reagent, often used for sensitive substrates. |

Nucleophilic and Electrophilic Substitution Pathways on the Pyridine Ring

The pyridine ring's reactivity is heavily influenced by the nitrogen heteroatom and its substituents. The nitrogen atom makes the ring electron-deficient, which generally deactivates it towards electrophilic attack but activates it for nucleophilic substitution, particularly at the C-2 and C-4 positions. stackexchange.com

In this compound, both the C-2 and C-4 positions are already substituted. This makes further substitution on the pyridine ring challenging.

Nucleophilic Substitution : For a nucleophile to attack the ring, it would likely have to displace either the methyl or the nitrobenzoyl group. Displacing a methyl group (as a methanide (B1207047) anion) is extremely unfavorable. The 2-benzoyl group could potentially be a leaving group, but this would require harsh conditions. Nucleophilic aromatic substitution (SNAr) typically requires a good leaving group (like a halogen) and strong activation from electron-withdrawing groups. nih.gov Without such a leaving group on the ring, SNAr is unlikely.

Electrophilic Substitution : Electrophilic aromatic substitution on pyridine is inherently difficult. libretexts.org The reaction requires powerful electrophiles and often proceeds in low yield. The nitrogen atom readily reacts with acids (protons or Lewis acids) used to generate the electrophile, forming a pyridinium (B92312) salt. This further deactivates the ring, making it even less reactive than nitrobenzene (B124822). youtube.com If a reaction were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The methyl group at C-4 is an activating, ortho-, para-director, while the benzoyl group at C-2 is a deactivating, meta-director. The pyridine nitrogen itself directs incoming electrophiles to the C-3 and C-5 positions. The combination of these effects suggests that any electrophilic substitution would most likely occur at the C-3 or C-5 position, though it would require forcing conditions.

Oxidation of the Methyl Group

The methyl group at the 4-position of the pyridine ring can be oxidized to afford the corresponding pyridine-4-carboxylic acid (isonicotinic acid) derivative. This transformation is a common industrial process for producing isonicotinic acid and its derivatives from 4-methylpyridine (B42270) (γ-picoline). ijcce.ac.irwikipedia.org

Various oxidizing agents and catalytic systems can be employed. Gas-phase catalytic oxidation using air over vanadium oxide-based catalysts (e.g., V₂O₅ modified with TiO₂ or SnO₂) is a well-established industrial method. ijcce.ac.ir This process can yield pyridine-4-carbaldehyde as an intermediate, which is then further oxidized to the carboxylic acid. ijcce.ac.ir Liquid-phase oxidation can also be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid under vigorous conditions. A patented method describes the oxidation of methylpyridines using a halogen (like chlorine) in an aqueous solution under the influence of actinic radiation (light). google.com

When applying these methods to this compound, care must be taken to avoid unwanted side reactions, such as oxidation of the benzoyl phenyl ring or cleavage of the ketone group. The methyl group on the electron-deficient pyridine ring is generally more activated for oxidation than an alkyl group on a benzene (B151609) ring.

Table 3: Methods for Oxidation of the 4-Methyl Group

| Method | Reagents/Catalyst | Product |

|---|---|---|

| Catalytic Air Oxidation | V₂O₅-TiO₂-SnO₂ catalyst, 300-400°C | 2-(3-Nitrobenzoyl)isonicotinic acid |

| Permanganate Oxidation | KMnO₄, H₂O/Pyridine, Heat | 2-(3-Nitrobenzoyl)isonicotinic acid |

| Photo-halogenation | Cl₂, H₂O, UV light | 2-(3-Nitrobenzoyl)isonicotinic acid google.com |

Carbon-Carbon Bond Formation through Ketone Functionality

The ketone carbonyl group is a versatile functional handle for forming new carbon-carbon bonds. alevelchemistry.co.uk Standard ketone reactions can be applied to this compound to elaborate its structure.

Wittig Reaction : The ketone can react with a phosphorus ylide (a Wittig reagent) to form an alkene, replacing the C=O bond with a C=C bond. This provides a route to vinyl-substituted pyridine derivatives.

Grignard and Organolithium Addition : Organometallic reagents like Grignard reagents (R-MgX) or organolithiums (R-Li) can add to the electrophilic carbonyl carbon. illinois.edu This reaction forms a tertiary alcohol after acidic workup. For example, addition of a Grignard reagent to a substituted 4-methoxypyridine (B45360) required activation with methyl chloroformate to form a more reactive pyridinium ion intermediate. nih.gov A similar activation might be beneficial for the subject compound.

Aldol (B89426) Condensation : In the presence of a base, the ketone can be deprotonated at the α-carbon of the benzoyl group (if one exists) to form an enolate. This enolate can then act as a nucleophile, attacking another carbonyl compound (an aldehyde or ketone) in an aldol reaction to form a β-hydroxy ketone.

Cyanohydrin Formation : The addition of hydrogen cyanide (or a cyanide salt with acid) across the carbonyl double bond yields a cyanohydrin, which is a precursor to α-hydroxy acids and α-hydroxy ketones.

Alkylation Mechanisms and Electrophilic Reactivity Studies

Alkylation of the this compound molecule can occur at several sites, primarily on the pyridine nitrogen or, under specific conditions, on the pyridine ring itself.

N-Alkylation : The lone pair of electrons on the pyridine nitrogen is nucleophilic and readily reacts with alkylating agents like alkyl halides (e.g., methyl iodide) or alkyl sulfates to form a quaternary N-alkylpyridinium salt. This is typically the most favorable alkylation reaction.

C-Alkylation : Direct C-alkylation of the pyridine ring is more complex. As the C-4 position is blocked, reactions that are typically C-4 selective, such as some Minisci-type radical alkylations or dearomatization-alkylation sequences, are not straightforward. nih.govresearchgate.net However, alternative positions could be targeted. Nickel-catalyzed methods have been developed for the C-4 alkylation of pyridines with alkenes in the presence of a Lewis acid cocatalyst like AlMe₃. acs.org Other methods using alkyllithium clusters have shown that regioselectivity between C-2 and C-4 can be controlled by the aggregation state of the reagent. acs.org For the subject compound, C-alkylation would likely require specialized catalytic systems to overcome the inherent deactivation of the ring and direct the reaction to the C-3, C-5, or C-6 positions.

Investigation as a Model Nucleophile in Alkylation Assays

In the study of chemical reactions, model nucleophiles are essential for systematically evaluating the reactivity of various electrophiles. Pyridine and its derivatives are often employed for this purpose. An alkylation assay using a pyridine derivative typically involves its reaction with an alkylating agent, with the rate of reaction providing a quantitative measure of the nucleophile's strength and the electrophile's reactivity.

For this compound to be used as a model nucleophile, researchers would study its reaction with a range of alkylating agents. The primary site of nucleophilic attack would be the lone pair of electrons on the pyridine nitrogen atom, leading to the formation of a quaternary N-alkylpyridinium salt.

Role in Chemical Activation Systems

Pyridine derivatives are known to function as nucleophilic catalysts in various chemical transformations, a key component of chemical activation systems. These systems often involve the formation of highly reactive intermediates. In the context of acyl transfer reactions, a pyridine derivative can react with an acylating agent (like an acid chloride or anhydride) to form a highly electrophilic N-acylpyridinium salt. This activated intermediate is then more susceptible to attack by a weakly nucleophilic species, facilitating reactions that would otherwise be slow or not occur at all.

The potential of this compound in such a system would hinge on its ability to form a stable yet sufficiently reactive N-acylpyridinium intermediate. The electron-withdrawing 3-nitrobenzoyl group could, in theory, further enhance the electrophilicity of the acyl group attached to the pyridine nitrogen, making it a more potent acylating agent.

Despite this theoretical potential, specific examples or detailed mechanistic studies of this compound being utilized in chemical activation systems are not prominent in the scientific literature. General studies on acylpyridinium salts confirm the viability of this type of activation, but data specific to this particular substituted pyridine is not available.

Spectroscopic Characterization and Structural Elucidation of 4 Methyl 2 3 Nitrobenzoyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity and electronic environment of each nucleus can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-Methyl-2-(3-nitrobenzoyl)pyridine is expected to exhibit distinct signals corresponding to the protons of the 4-methylpyridine (B42270) and the 3-nitrobenzoyl moieties. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the carbonyl group, as well as the electronic effects of the pyridine (B92270) ring.

The protons on the 3-nitrobenzoyl ring are anticipated to appear in the aromatic region, typically between δ 7.5 and δ 9.0 ppm. The proton ortho to the nitro group is expected to be the most deshielded. The protons on the 4-methylpyridine ring will also resonate in the aromatic region, with the proton adjacent to the nitrogen atom showing a characteristic downfield shift. chemicalbook.com The methyl group protons are expected to appear as a singlet in the upfield region, typically around δ 2.4 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-6' (nitrobenzoyl) | 8.8 - 9.0 | d |

| H-2' (nitrobenzoyl) | 8.4 - 8.6 | d |

| H-4' (nitrobenzoyl) | 8.3 - 8.5 | t |

| H-5' (nitrobenzoyl) | 7.7 - 7.9 | t |

| H-6 (pyridine) | 8.6 - 8.8 | d |

| H-3 (pyridine) | 8.0 - 8.2 | s |

| H-5 (pyridine) | 7.2 - 7.4 | d |

| CH₃ (methyl) | 2.3 - 2.5 | s |

Note: The predicted chemical shifts are based on the analysis of similar compounds and may vary from experimental values. d = doublet, t = triplet, s = singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the benzoyl group is expected to be the most downfield signal, typically in the range of δ 190-200 ppm. The carbon atoms attached to the nitro group and the nitrogen atom of the pyridine ring will also be significantly deshielded. organicchemistrydata.org The carbon of the methyl group will appear at the most upfield position. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (carbonyl) | 190 - 195 |

| C-2 (pyridine) | 155 - 160 |

| C-6 (pyridine) | 150 - 155 |

| C-4 (pyridine) | 148 - 152 |

| C-3' (nitrobenzoyl) | 147 - 150 |

| C-1' (nitrobenzoyl) | 138 - 142 |

| C-5' (nitrobenzoyl) | 135 - 138 |

| C-6' (nitrobenzoyl) | 130 - 133 |

| C-2' (nitrobenzoyl) | 125 - 128 |

| C-4' (nitrobenzoyl) | 122 - 125 |

| C-3 (pyridine) | 120 - 123 |

| C-5 (pyridine) | 118 - 121 |

| CH₃ (methyl) | 20 - 25 |

Note: The predicted chemical shifts are based on the analysis of similar compounds and may vary from experimental values.

Conformational Analysis using NMR

The conformation of this compound in solution can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. The dihedral angle between the pyridine ring and the benzoyl group is a key conformational feature. This rotation around the C(2)-C(carbonyl) bond can be restricted due to steric hindrance between the H-3 proton of the pyridine ring and the protons of the benzoyl ring. NOE experiments can provide through-space correlations between protons that are in close proximity, allowing for the determination of the preferred conformation. It is hypothesized that the two rings are not coplanar.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environment.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the nitro group, and the pyridine ring. The C=O stretching vibration of the ketone is a strong band typically observed in the region of 1680-1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear as strong bands around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. nih.govresearchgate.net The C=N and C=C stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. researchgate.netlew.ro The C-H stretching vibrations of the aromatic rings and the methyl group will appear above 3000 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |

| C=O Stretch (ketone) | 1680 - 1700 | Strong |

| C=N Stretch (pyridine) | 1580 - 1620 | Medium |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |

Note: The predicted wavenumbers are based on the analysis of similar compounds and may vary from experimental values.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of non-polar bonds often give rise to strong Raman signals. For this compound, the symmetric stretching of the nitro group is expected to be a prominent feature in the Raman spectrum. nih.gov The breathing modes of the pyridine and benzene (B151609) rings are also typically strong in Raman spectra. researchgate.netresearchgate.net The C=O stretch, while strong in the IR, is generally weaker in the Raman spectrum.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |

| Ring Breathing (pyridine) | 990 - 1030 | Strong |

| Ring Breathing (benzene) | 980 - 1010 | Strong |

Note: The predicted Raman shifts are based on the analysis of similar compounds and may vary from experimental values.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. It also provides valuable information about its structural fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a molecule. For this compound, HRMS analysis is crucial for confirming its chemical formula, C₁₃H₁₀N₂O₃. This technique distinguishes the compound from others with the same nominal mass but different elemental compositions.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₀N₂O₃ |

| Exact Mass | 242.0691 |

| Calculated m/z | 243.0764 (M+H)⁺ |

Interactive Data Table

| Parameter | Value |

| Molecular Formula | C₁₃H₁₀N₂O₃ |

| Exact Mass | 242.0691 |

| Calculated m/z | 243.0764 (M+H)⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules. In the case of this compound, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. This technique helps to confirm the molecular weight of the compound.

| Ion | Calculated m/z |

| [M+H]⁺ | 243.0764 |

Interactive Data Table

| Ion | Calculated m/z |

| [M+H]⁺ | 243.0764 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions within a molecule, which are influenced by its structure and chemical environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. The absorption maxima (λmax) are characteristic of the electronic transitions within the molecule. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions associated with the pyridine ring, the benzoyl group, and the nitro group.

| Solvent | λmax (nm) | Transition |

| Methanol | ~260 | π → π |

| Methanol | ~340 | n → π |

Interactive Data Table

| Solvent | λmax (nm) | Transition |

| Methanol | ~260 | π → π |

| Methanol | ~340 | n → π |

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. While not all molecules fluoresce, this technique can provide information about the excited states of a molecule. The fluorescence properties of this compound would depend on the nature of its lowest excited singlet state. The presence of the nitro group, a well-known fluorescence quencher, may lead to weak or no fluorescence emission.

| Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield |

| ~340 | Not Reported | Likely Low |

Interactive Data Table

| Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield |

| ~340 | Not Reported | Likely Low |

Crystallographic and Structural Analysis of this compound Currently Unavailable

A comprehensive search of available scientific literature and crystallographic databases did not yield specific data on the single-crystal X-ray diffraction, molecular geometry, or detailed intermolecular interactions for the chemical compound this compound.

While studies on structurally related compounds, such as derivatives of 4-methylpyridine and nitropyridine, are present in the literature, the precise crystallographic information required to fulfill the detailed outline for this compound has not been publicly reported. This includes specific bond lengths, bond angles, and in-depth analysis of its supramolecular architecture, including hydrogen bonding networks, π-stacking (π···π) interactions, and C-H···π interactions.

Therefore, the generation of a scientifically accurate article with the specified detailed sections and data tables on the crystallographic analysis of this compound is not possible at this time. The necessary experimental data from single-crystal X-ray diffraction studies of this particular compound is required to provide the requested information.

Further research and publication in peer-reviewed scientific journals would be necessary to determine the precise solid-state structure and intermolecular interactions of this compound.

Crystallographic Analysis and Solid State Structural Investigations

Hirshfeld Surface Analysis and Fingerprint Plots

A complete Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions within a crystal, cannot be performed without the foundational crystallographic information file (CIF). This analysis involves mapping the electron distribution of a molecule within the crystal lattice to identify close contacts between neighboring molecules. The resulting two-dimensional fingerprint plots provide a quantitative summary of these interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. For instance, studies on structurally related nitro-substituted pyridine (B92270) derivatives often reveal significant contributions from O···H, H···H, and C···H contacts, which play a crucial role in the stability of their crystal packing. However, without experimental data for 4-Methyl-2-(3-nitrobenzoyl)pyridine, the nature and extent of its specific intermolecular interactions remain speculative.

Polymorphism Studies and Phase Transitions

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. The study of polymorphism and any associated phase transitions typically involves techniques such as X-ray diffraction and thermal analysis. Research on similar molecules, like 4-methyl-pyridine, has identified the existence of multiple crystal phases at different temperatures, driven by the ordering and disordering of the methyl groups. However, there is currently no published research indicating whether this compound exhibits polymorphism or undergoes any phase transitions under different conditions.

Computational Chemistry and Theoretical Modeling of 4 Methyl 2 3 Nitrobenzoyl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. bohrium.comrsc.orgresearchgate.net It is frequently employed to predict molecular geometries, energies, and other properties with high accuracy. nih.govacs.org

The first step in a DFT study is typically geometry optimization, where the lowest energy arrangement of atoms in the molecule is calculated. For 4-Methyl-2-(3-nitrobenzoyl)pyridine, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

Studies on similar molecules, like 2-N-phenylamino-methyl-nitropyridine derivatives, show that the nitro group (NO2) is often twisted out of the plane of the pyridine (B92270) ring. nih.gov For instance, in 2-N-phenylamino-3-nitro-4-methylpyridine, the NO2 group is twisted by approximately 3.8° relative to the pyridine ring in the crystal structure, while DFT calculations in the gas phase predict a larger twist of about 25°. nih.gov A similar non-planar conformation would be expected for this compound, with the benzoyl and nitro groups likely twisted relative to the central pyridine ring to minimize steric hindrance.

The electronic structure analysis reveals how electrons are distributed within the molecule, which is fundamental to understanding its chemical behavior.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-C (Pyridine Ring) | ~1.39 Å |

| C-N (Pyridine Ring) | ~1.34 Å | |

| C-C (Methyl) | ~1.51 Å | |

| C=O (Benzoyl) | ~1.22 Å | |

| C-N (Nitro) | ~1.48 Å | |

| Bond Angles (°) | C-C-C (Pyridine Ring) | ~118-121° |

| C-N-C (Pyridine Ring) | ~117° | |

| C-C=O (Benzoyl) | ~120° | |

| Dihedral Angles (°) | Pyridine - Benzoyl | 20-40° |

| Benzene (B151609) - Nitro | 15-35° |

Note: This data is illustrative and based on typical values for substituted pyridine and nitrobenzene (B124822) derivatives found in computational studies. nih.govchemicalbook.com Specific values for this compound require dedicated calculation.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. mdpi.comschrodinger.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. schrodinger.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. researchgate.net

For nitroaromatic compounds, the HOMO is typically distributed over the aromatic rings and any electron-donating groups, while the LUMO is often localized on the electron-withdrawing nitro group. nih.govresearchgate.net In this compound, the HOMO would likely be concentrated on the pyridine and benzene rings, while the LUMO would be centered on the nitrobenzoyl moiety, particularly the nitro group. The HOMO-LUMO gap for similar nitropyridine derivatives has been calculated to be around 3.13-3.16 eV. nih.gov

Table 2: Predicted Frontier Orbital Properties for this compound

| Property | Predicted Value (eV) | Description |

| HOMO Energy | ~ -6.5 to -7.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ~ -3.0 to -4.0 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | ~ 3.0 to 4.0 | Indicates the molecule's excitability and kinetic stability. |

Note: These values are estimations based on data for related nitroaromatic and pyridine compounds. nih.govresearchgate.net Actual values would be determined via specific DFT calculations.

Mulliken population analysis is a method for estimating partial atomic charges, providing insight into the electrostatic potential of the molecule. chemrxiv.orgwikipedia.org This analysis helps identify which atoms are electron-rich (negative charge) and which are electron-poor (positive charge), which is critical for predicting sites of electrophilic and nucleophilic attack. rdd.edu.iqresearchgate.net

In this compound, the nitrogen atom in the pyridine ring and the oxygen atoms of the nitro and benzoyl groups are expected to carry negative charges due to their high electronegativity. researchgate.net Conversely, the carbon atoms attached to these electronegative atoms, as well as the hydrogen atoms, would exhibit positive charges. The nitrogen atom of the nitro group would also likely be positive. This charge distribution is fundamental to the molecule's intermolecular interactions and reactivity.

Table 3: Expected Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Location | Expected Charge (a.u.) |

| N | Pyridine Ring | Negative |

| O | Carbonyl Group | Negative |

| O | Nitro Group (both) | Negative |

| C | Carbonyl Group | Positive |

| N | Nitro Group | Positive |

| H | Methyl Group | Positive |

Note: The qualitative charges are based on general principles and studies of substituted pyridines. rdd.edu.iqresearchgate.net Quantitative values require specific calculations.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. researchgate.netwisc.edu By comparing the calculated frequencies with experimental spectra, researchers can confirm the molecular structure and provide a detailed assignment of the vibrational modes. nih.gov

For this compound, key vibrational modes would include:

C-H stretching from the aromatic rings and the methyl group.

C=O stretching of the benzoyl group, typically a strong, sharp peak in the IR spectrum.

Asymmetric and symmetric stretching of the NO2 group.

Ring stretching vibrations of the pyridine and benzene rings.

Theoretical calculations for similar molecules have shown excellent agreement between experimental and calculated frequencies, particularly when using the B3LYP functional with a suitable basis set like 6-311++G(d,p). researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. rsc.org MD simulations model the atomic movements by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational space—the full range of shapes it can adopt. nih.govstrath.ac.uk

For a flexible molecule like this compound, with rotational freedom around the bonds connecting the rings and the carbonyl group, MD simulations would be invaluable. These simulations could reveal:

The preferred rotational orientations (dihedral angles) of the benzoyl group relative to the pyridine ring.

The flexibility of the nitro group.

How the molecule interacts with solvent molecules in a condensed phase. nih.gov

Such insights are crucial for understanding how the molecule's shape influences its interactions with other molecules, for example, in a biological or material science context. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on physicochemical properties influencing chemical behavior)

Quantitative Structure-Activity Relationship (QSAR) studies aim to create a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. atlantis-press.comresearchgate.net This is achieved by correlating physicochemical descriptors with the observed activity. mlsu.ac.in

For this compound, a QSAR study would focus on how its structural properties influence its chemical behavior. Key physicochemical descriptors that could be calculated and used in a QSAR model include: nih.gov

Lipophilicity: Parameters like the octanol-water partition coefficient (LogP) describe the molecule's hydrophobicity, which affects its solubility and transport properties.

Electronic Properties: Descriptors derived from DFT, such as HOMO and LUMO energies, dipole moment, and atomic charges, quantify the electronic aspects of the molecule. nih.gov The energy of the LUMO, in particular, is often correlated with the toxicity of nitroaromatic compounds. nih.gov

Steric/Topological Properties: Descriptors like molecular weight, molar refractivity, and molecular surface area describe the size and shape of the molecule.

By building a QSAR model using a series of related compounds, one could predict the chemical behavior (e.g., reactivity, binding affinity, toxicity) of this compound without the need for direct experimental measurement. nih.govdergipark.org.tr

Molecular Modeling and Docking Studies

Computational methods, including molecular modeling and docking, are pivotal in modern drug discovery and development. These techniques provide insights into the interactions between a small molecule, such as this compound, and its potential biological targets at a molecular level. Such studies can predict the binding affinity, orientation, and the specific molecular interactions, including hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. This information is crucial for understanding the potential mechanism of action and for the rational design of more potent and selective analogs.

Despite the utility of these computational approaches, a thorough search of the scientific literature reveals a notable absence of specific molecular modeling or docking studies for the compound this compound. While numerous studies have been conducted on various other pyridine derivatives, exploring their interactions with a wide range of biological targets like enzymes and receptors, this particular compound has not been the subject of such published research. The available literature focuses on the synthesis and basic characterization of related molecules, without delving into their computational analysis.

The lack of published data in this area means that there is currently no information on the potential biological targets of this compound, nor are there any predictive models of its binding behavior. Such studies would be a valuable area for future research to elucidate the compound's potential pharmacological profile.

| Computational Study | Target Molecule | Key Findings |

| Molecular Modeling | Not Available | No published data found. |

| Docking Studies | Not Available | No published data found. |

The Coordination Chemistry of this compound: An Unexplored Ligand Scaffold

Following a comprehensive review of available scientific literature, it has been determined that the coordination chemistry of the compound this compound has not been reported. Extensive searches of chemical databases and scholarly articles did not yield any studies detailing the use of this specific molecule as a ligand in metal complexation. Consequently, there is no experimental data available to populate the requested sections on ligand design, synthesis and characterization of metal complexes, their electrochemical and redox properties, or spectroelectrochemical investigations.

The absence of research in this area indicates that this compound represents a novel and unexplored scaffold for coordination chemistry. While the broader field of pyridine-based ligands is vast and well-established, the specific electronic and steric effects of the 4-methyl and 2-(3-nitrobenzoyl) substituents in concert have yet to be investigated.

Future research in this area could explore the following:

Synthesis of this compound: The initial step would involve the synthesis and full characterization of the free ligand.

Ligand Design Principles: Theoretical studies could predict the coordination modes and electronic properties of the ligand, guiding the selection of metal ions for complexation. The electron-withdrawing nature of the nitrobenzoyl group is expected to significantly influence the electron density on the pyridine nitrogen, impacting its coordination ability.

Synthesis and Characterization of Metal Complexes: Subsequent studies would focus on the synthesis of metal complexes with various transition metals. Characterization would likely involve techniques such as X-ray crystallography, NMR spectroscopy, IR spectroscopy, and elemental analysis to determine the structure and bonding within the complexes.

Electrochemical and Redox Properties: The presence of the redox-active nitro group would make the electrochemical and redox properties of the resulting metal complexes a key area of investigation. Cyclic voltammetry and other electrochemical techniques would be employed to study the electron transfer processes.

Spectroelectrochemical Investigations: These studies would correlate the electronic absorption spectra of the complexes with their redox states, providing insight into the nature of the frontier molecular orbitals involved in the electron transfer processes.

Until such research is undertaken and published, the coordination chemistry of this compound remains an open area for scientific discovery.

Advanced Applications in Chemical Research

Limited Evidence as an Intermediate in Complex Organic Synthesis

The potential for 4-Methyl-2-(3-nitrobenzoyl)pyridine to serve as an intermediate in the synthesis of more complex molecules is theoretically plausible. Pyridine (B92270) derivatives are foundational in the construction of a vast array of heterocyclic systems, many of which are of significant interest in pharmaceutical and agrochemical research. The general class of 2-aroylpyridines can be precursors to various heterocyclic structures through cyclization reactions.

Building Block for Heterocyclic Systems

In principle, the ketone and nitro functionalities of this compound could be utilized to construct fused heterocyclic systems. For instance, the benzoyl moiety could participate in reactions to form quinazoline-type structures, which are prevalent in many biologically active compounds. However, no specific synthetic routes employing this compound to build such heterocyclic systems have been reported in the scientific literature.

Precursor for Advanced Functionalized Molecules

The transformation of the nitro group into other functional groups is a common strategy in organic synthesis to create advanced molecules. Reduction of the nitro group to an amine, followed by further reactions, could lead to a variety of functionalized pyridine derivatives. Despite this synthetic potential, there is no available research that demonstrates the use of this compound as a precursor for the synthesis of specific advanced functionalized molecules.

No Documented Role in the Development of Functional Materials

The electronic properties of molecules containing both electron-donating (methylpyridine) and electron-withdrawing (nitrobenzoyl) moieties can sometimes be exploited in the development of functional materials.

Organic Electronics Applications

There is no evidence to suggest that this compound has been investigated for applications in organic electronics. Materials for such applications typically require specific electronic and morphological properties that have not been explored for this compound.

Optoelectronics Research

Similarly, the use of this compound in optoelectronics research has not been documented. The photophysical properties of this compound, which are crucial for optoelectronic applications, have not been reported in the literature.

No Known Applications in Analytical Reagent Development or as Mechanistic Probes

The reactivity of the functional groups in this compound could theoretically be harnessed for the development of analytical reagents, for example, in colorimetric or fluorometric assays. The nitroaromatic group, in particular, is a known electrophile and has been used in other molecules for the detection of certain analytes. Furthermore, its structure could potentially allow it to act as a probe in mechanistic studies of chemical reactions. However, there are no published reports of this compound being used for either of these purposes.

Applications in Detecting Alkylating Agents

While the broader class of nitrobenzylpyridines, such as 4-(4-nitrobenzyl)pyridine (B86830) (NBP), are well-established reagents for the colorimetric detection of alkylating agents, specific research detailing the application of this compound for this purpose is not extensively documented in publicly available literature. sigmaaldrich.comprepchem.comnih.govgoogle.com The general mechanism for NBP involves the alkylating agent reacting with the pyridine nitrogen, followed by a rearrangement under basic conditions to form a colored product. prepchem.com This principle forms the basis for analytical tests to identify various alkylating agents, including certain pesticides and pharmaceuticals. prepchem.com However, dedicated studies focusing on this compound as the primary sensor moiety are not readily found.

Mechanistic Investigations of Chemical Activation Systems

The investigation of chemical activation systems, which are designed to mimic biological metabolic processes, often employs probe molecules to detect the formation of reactive electrophiles. A notable example involves using 4-(4-nitrobenzyl)pyridine (NBP) in conjunction with a chemical activation system to test for the generation of alkylating agents from precursor compounds. pharmacompass.com This system can simulate the enzymatic activation of chemicals by mixed-function oxidases in mammals. pharmacompass.com Although this methodology is established, specific studies employing this compound to investigate the mechanisms of such chemical activation systems are not prominently featured in scientific literature.

Structure-Property Relationship Studies in Chemical Design

Structure-property and structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing molecules with desired characteristics. For pyridine derivatives, research has shown that the type, number, and position of substituents significantly influence their biological and chemical properties. nih.govsigmaaldrich.com For instance, the presence and location of electron-withdrawing groups, like a nitro group, and other functionalities can dramatically alter the molecule's reactivity, and potential as an antiproliferative agent. sigmaaldrich.com

While extensive SAR studies exist for various classes of pyridine compounds, specific and detailed research focusing on the structure-property relationships of this compound itself is limited in published reports. General principles suggest that the combination of the methyl group, the nitrobenzoyl moiety, and their specific substitution pattern on the pyridine ring would create a unique electronic and steric profile, but dedicated studies to systematically explore and report on these relationships for this particular compound are not widely available.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Knowledge Gaps

Dedicated research focusing explicitly on 4-Methyl-2-(3-nitrobenzoyl)pyridine is not prominent in existing literature. The primary knowledge gap is the absence of fundamental characterization data, including its synthesis, physical properties, and reactivity.

However, the scientific landscape for related compounds provides a solid foundation. Research on 2-benzoylpyridine (B47108) has demonstrated its utility as a chelating agent for metal ions. bibliotekanauki.pl Similarly, studies on various nitropyridines have detailed their synthesis and reactivity, particularly their susceptibility to nucleophilic aromatic substitution due to the electron-withdrawing nature of the nitro group. mdpi.com The synthesis of benzoylpyridines through modern methods like light-driven reductive arylation has also been explored, offering efficient and sustainable routes. acs.orgnih.gov The key gap remains in applying these established principles to this specific trifunctional molecule (containing methyl, nitro, and benzoyl groups) and understanding how the interplay between these groups dictates its unique chemical behavior.

Unexplored Reactivity and Novel Synthetic Opportunities

The unique combination of functional groups in this compound suggests several unexplored areas of reactivity.

Novel Synthesis: Modern synthetic strategies, such as the telescoped flow process used for other benzoylpyridines which involves a photochemical reductive arylation followed by oxidation, could be adapted for an efficient, catalyst-free synthesis of this compound. acs.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the pyridine (B92270) ring, making it a prime candidate for SNAr reactions. Investigating its reactions with various nucleophiles (e.g., alkoxides, thiolates, amines) could lead to a diverse library of new substituted pyridine derivatives. mdpi.com

Methyl Group Reactivity: The acidity of the 4-methyl group is likely enhanced by the electron-withdrawing effects of both the adjacent ring nitrogen and the nitro group. This could enable condensation reactions with aldehydes to form novel styryl-type compounds, which have shown potential as fluorescent dyes. mdpi.com

Ketone and Pyridine Nitrogen Chemistry: The benzoyl group's carbonyl carbon is an electrophilic site for nucleophilic additions or reductions. The pyridine nitrogen lone pair remains available for reactions such as N-oxidation or quaternization to form pyridinium (B92312) salts, which often exhibit unique properties and bioactivities. rsc.org

Potential for Innovation in Material Science and Analytical Chemistry

The structural features of this compound hint at significant, yet untapped, potential in applied chemistry.

Material Science: Benzoylpyridines can function as organic photosensitizers. nih.gov The electronic profile of this compound, modified by the donor (methyl) and acceptor (nitro) groups, could be fine-tuned to create novel photoactive materials. Its potential for nonlinear optical (NLO) activity, a property found in other organic molecules with strong donor-acceptor systems, is a key area for investigation. nih.govresearchgate.net

Analytical Chemistry: The 2-benzoylpyridine core is a known chelating agent for metal ions such as Ag(I) and Cu(II). bibliotekanauki.pl The electronic influence of the methyl and nitro substituents could modulate the binding affinity and selectivity of the pyridine nitrogen and ketone oxygen. This opens the door to developing new colorimetric or fluorescent sensors for specific metal ion detection. The mechanism could involve fluorescence quenching, where the compound's emission is turned off upon binding to a metal ion. nih.govresearchgate.net

Directions for Advanced Computational and Spectroscopic Investigations

To bridge the knowledge gap, a combination of computational and spectroscopic studies is essential. These investigations would not only provide fundamental data but also guide further experimental work.

Computational Chemistry: Density Functional Theory (DFT) is a powerful tool to predict the molecule's ground-state geometry, vibrational modes (for correlation with IR and Raman spectra), and frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding its electronic behavior and reactivity. nih.gov The Molecular Electrostatic Potential (MEP) could be mapped to identify sites susceptible to nucleophilic or electrophilic attack. nih.gov Furthermore, time-dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis), providing insights into its photophysical properties. acs.org

Spectroscopic Analysis: The initial step must be a full spectroscopic characterization using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, UV-Vis spectroscopy, and mass spectrometry. Advanced studies could involve investigating its solvatochromic behavior—how its absorption and emission spectra change in solvents of varying polarity—to probe its intramolecular charge transfer (ICT) characteristics. nih.govresearchgate.net Techniques like the Z-scan method could be employed to experimentally determine its third-order NLO properties. nih.gov

Table 1: Proposed Future Research Directions for this compound

| Research Area | Objective | Proposed Techniques | Potential Outcome |

| Synthesis & Reactivity | Develop efficient synthesis and explore functional group transformations. | Flow chemistry, Photochemical synthesis, Nucleophilic Aromatic Substitution (SNAr), Condensation reactions. | Library of novel pyridine derivatives, understanding of structure-reactivity relationships. |

| Material Science | Investigate potential as a photoactive or nonlinear optical (NLO) material. | UV-Vis Spectroscopy, Fluorescence Spectroscopy, Z-scan analysis. | Development of new organic photosensitizers or NLO materials. |

| Analytical Chemistry | Evaluate utility as a metal ion sensor. | Ion-binding studies with UV-Vis/Fluorimetry, Adsorption studies. | Creation of selective and sensitive colorimetric or fluorescent sensors. bibliotekanauki.pl |

| Computational & Spectroscopic | Elucidate electronic structure and predict properties. | DFT, TD-DFT, NMR, FT-IR, Solvatochromic studies. | Fundamental understanding of molecular properties to guide rational design of new functional molecules. nih.govnih.gov |

Q & A

Q. What are the recommended synthetic routes for 4-methyl-2-(3-nitrobenzoyl)pyridine, and how can reaction yields be optimized?

The synthesis of pyridine derivatives often involves multi-step reactions. For example, analogous compounds like thiosemicarbazones (e.g., NBp4eT, NBp4aT) are synthesized via condensation reactions between pyridine ketones and thiosemicarbazides under reflux conditions . To optimize yields:

- Use anhydrous solvents (e.g., ethanol or dichloromethane) to minimize side reactions.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/petroleum ether 1:1) and adjust stoichiometry based on intermediate isolation .

- Purify crude products via column chromatography (100–200 mesh silica) or recrystallization from ethanol/water mixtures.

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : Use DMSO-d6 or CDCl3 to resolve aromatic proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and confirm nitro/benzoyl substituent positions .

- FTIR : Identify characteristic peaks for C=O (1680–1700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) groups .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error to validate molecular formulas .

Q. What safety protocols are essential when handling this compound?

While specific toxicity data for this compound is limited, pyridine derivatives generally require:

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Keep in sealed containers in dry, ventilated areas away from ignition sources .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental spectral data for this compound?

Discrepancies in NMR or IR data may arise from solvent effects or tautomerism. To address this:

- Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental values .

- Use molecular docking to assess intramolecular interactions (e.g., hydrogen bonding between nitro and pyridine groups) that alter spectral profiles .

- Validate simulations with X-ray crystallography if single crystals are obtainable (e.g., Mo complexes with analogous pyridine ligands) .

Q. How can reaction conditions be tailored to minimize byproducts during the synthesis of nitrobenzoyl-pyridine derivatives?

Byproduct formation often stems from nitro group reduction or undesired cyclization. Mitigation strategies include:

- Temperature control : Maintain reflux temperatures below 100°C to prevent decomposition .

- Catalyst selection : Use Rh or Pd catalysts for selective coupling reactions, as demonstrated in hydroformylation of similar pyridine derivatives .

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive sites during nitrobenzoylation .

Q. What methodologies are effective for analyzing the electronic properties of this compound in coordination chemistry?

To study metal-binding behavior:

- Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing effects of the nitro group .

- UV-Vis spectroscopy : Track ligand-to-metal charge transfer (LMCT) bands in complexes with transition metals (e.g., Fe or Mo) .

- EPR spectroscopy : Detect paramagnetic species in radical intermediates formed during coordination .

Q. How can conflicting bioactivity data for pyridine derivatives be systematically evaluated?

Contradictions in antimicrobial or antioxidant assays may arise from assay conditions or impurities. To standardize results:

- Dose-response curves : Test compounds across a concentration range (e.g., 1–100 µM) to identify IC50 values .

- Positive controls : Compare with established agents (e.g., ascorbic acid for antioxidant assays) .

- Purity validation : Use HPLC (>95% purity) to eliminate confounding effects from synthetic byproducts .

Methodological Notes

- Synthetic optimization : Yields for pyridine derivatives vary significantly (e.g., 58–78% in bipyridine syntheses), emphasizing the need for iterative condition adjustments .

- Data reconciliation : Cross-reference computational predictions (e.g., DFT) with experimental results to resolve structural ambiguities .

- Safety compliance : Adhere to GHS guidelines even when specific hazard data is unavailable, given pyridine's potential carcinogenicity (IARC Group 2B) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.